Sec-butylbenzene
Description
sec-Butylbenzene (CAS 104-51-8) is an aromatic hydrocarbon with a benzene ring substituted by a secondary butyl group (–CH(CH₂)CH₂CH₃). It is one of four structural isomers of butylbenzene, alongside n-butylbenzene, tert-butylbenzene, and iso-butylbenzene.
Structure
3D Structure
Properties
IUPAC Name |
butan-2-ylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMWRROPUADPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022333 | |
| Record name | sec-Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | sec-Butylbenzene | |
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Boiling Point |
173.5 °C | |
| Record name | Sec-BUTYLBENZENE | |
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Flash Point |
126 °F (52 °C) closed cup | |
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Solubility |
In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |
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Density |
0.8580 g/cu cm @ 25 °C | |
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Vapor Density |
4.62 (Air=1) | |
| Record name | Sec-BUTYLBENZENE | |
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Vapor Pressure |
1.75 [mmHg], 1.75 mm Hg @ 25 °C | |
| Record name | sec-Butylbenzene | |
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Color/Form |
Colorless liquid | |
CAS No. |
135-98-8, 68411-44-9 | |
| Record name | sec-Butylbenzene | |
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Melting Point |
-82.7 °C | |
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Preparation Methods
Catalyst Systems
-
Beta Zeolite : Exhibits high acidity and pore structure, achieving 99.5% selectivity for this compound at 150°C and 2.0 MPa.
-
MCM-22 : A layered molecular sieve with unique channel geometry, reducing tert-butylbenzene formation to <0.5%.
-
Ion-Exchange Resins : Less common due to lower thermal stability but used in low-temperature applications.
Table 1: Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | By-Products (%) |
|---|---|---|---|---|
| Beta Zeolite | 150 | 2.0 | 99.5 | 0.5 |
| MCM-22 | 147 | 2.0 | 99.4 | 0.6 |
| Ion-Exchange | 100 | 1.5 | 95.0 | 5.0 |
Catalytic Distillation Processes
Catalytic distillation integrates reaction and separation within a single column, enhancing efficiency and reducing energy consumption. In this setup, the reactor is divided into two zones:
Operational Parameters
-
Stage Ratio : A reaction-to-distillation zone stage ratio of <1:1 prevents back-mixing and improves product purity.
-
Temperature Gradient : Maintained at 100–160°C to favor liquid-phase alkylation while volatilizing lighter by-products.
-
Pressure : 1.0–3.0 MPa to keep benzene in the liquid phase and facilitate separation.
Table 2: Catalytic Distillation Performance
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 100–160°C | Maximizes catalyst activity |
| Pressure | 1.0–3.0 MPa | Prevents vaporization of benzene |
| Benzene/Olefin Ratio | 8:1–10:1 | Reduces oligomer formation |
Molecular Sieve Catalysts in this compound Synthesis
Recent advances focus on molecular sieves with tailored acidity and pore structures to suppress side reactions.
Beta Zeolite Modifications
MCM-22 Innovations
-
Pd-Modified MCM-22 : Introduces hydrogenation sites, reducing coke formation and extending catalyst life.
-
Layered Structure : Isolates active sites, minimizing tert-butylbenzene formation to <0.5%.
Process Optimization and By-Product Management
Effective by-product control is critical for industrial viability.
By-Product Formation Pathways
Mitigation Strategies
-
In-Situ Separation : Distillation zones in catalytic reactors immediately remove this compound, limiting contact with reactive intermediates.
-
Temperature Modulation : Gradual temperature increases (1°C per 0.5% conversion drop) maintain catalyst activity.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency Comparison
| Method | Conversion (%) | Selectivity (%) | Energy Use (kWh/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Distillation | 98.5 | 99.2 | 0.8 | High |
| Fixed-Bed Reactor | 99.5 | 99.5 | 1.2 | Moderate |
| Batch Reactor | 95.0 | 97.0 | 2.5 | Low |
Catalytic distillation offers superior energy efficiency but requires complex column design. Fixed-bed reactors with molecular sieves provide higher selectivity but necessitate frequent catalyst regeneration .
Chemical Reactions Analysis
Sec-butylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce this compound hydroperoxide, which can further decompose to form phenol and methyl ethyl ketone.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Reduction: Hydrogenation of this compound can lead to the formation of butylcyclohexane.
Scientific Research Applications
Chemical Synthesis
Sec-butylbenzene serves as an important intermediate in the synthesis of various chemicals. It is primarily used in the production of:
- Phenol : A key raw material for plastics, resins, and pharmaceuticals.
- Methylethylketone (MEK) : A solvent used in coatings and adhesives.
The synthesis of this compound typically involves the alkylation of benzene with butylene, often using catalysts such as aluminum chloride or molecular sieves to enhance selectivity and yield. Recent advancements have focused on optimizing these catalytic processes to improve efficiency and reduce by-products like isobutylbenzene and tert-butylbenzene .
Solvent Applications
This compound is recognized for its effectiveness as a solvent in various industrial applications:
- Paints and Coatings : It enhances the solubility of resins and pigments, improving the performance and durability of coatings.
- Adhesives : As a solvent, it aids in dissolving polymer components, contributing to the viscosity and adhesion properties of adhesives.
- Printing Inks : Its solvency power allows it to dissolve pigments effectively, ensuring high color intensity and print quality .
Environmental Remediation
This compound has been investigated for its role in environmental remediation technologies. In particular, it has been part of studies focusing on:
- Steam Enhanced Remediation (SER) : This method targets volatile organic compounds (VOCs) like this compound in contaminated groundwater. Research at sites like the Loring Air Force Base has demonstrated the effectiveness of SER in recovering VOCs from fractured rock formations .
Toxicological Research
While this compound has beneficial applications, it is also subject to toxicological studies to assess its safety profile. Research indicates that exposure can lead to pulmonary injury and other health concerns, necessitating careful handling and regulatory oversight . The Environmental Protection Agency (EPA) has provided provisional toxicity values for this compound, highlighting the need for ongoing research into its effects on human health and the environment .
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of this compound using a novel molecular sieve catalyst under controlled conditions (100-280°C). This approach achieved high selectivity for this compound while minimizing by-products, demonstrating significant potential for industrial application .
Case Study 2: Environmental Impact Assessment
Research conducted at Loring AFB evaluated the effectiveness of SER technology in removing this compound from contaminated sites. The project showcased how innovative remediation techniques could address VOC pollution, contributing to environmental restoration efforts .
Mechanism of Action
The mechanism of action of sec-butylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring’s delocalized pi electrons interact with electrophiles, forming a sigma-bond and generating a positively charged benzenonium intermediate. This intermediate then loses a proton to restore aromaticity, resulting in a substituted benzene ring .
Comparison with Similar Compounds
Structural Isomers of Butylbenzene
The butylbenzene isomers differ in branching, which significantly impacts their reactivity, stability, and applications.
Reactivity and Catalytic Behavior
- Carbenium ion stability : The secondary carbenium ion from this compound is less stable than the tertiary ion from tert-butylbenzene but more stable than primary ions from n-butylbenzene. This stability hierarchy dictates reaction pathways in acid-catalyzed cracking, where this compound dealkylates at lower temperatures compared to n-butylbenzene .
- Oxidation efficiency : this compound oxidizes slower than cumene (isopropylbenzene) due to radical scavengers (e.g., formic acid) formed during the reaction, reducing yield in industrial processes .
- Catalytic hydrogenation : Palladium catalysts modified with acidic additives enhance this compound hydrogenation efficiency, likely due to reduced Pd dispersion .
Environmental and Toxicological Profiles
Performance in Fuel Blends
This compound demonstrates moderate knock resistance in fuel blends, outperforming linear alkylbenzenes like n-butylbenzene but underperforming compared to tert-butylbenzene due to structural stability differences .
Key Research Findings
Reactivity Hierarchy : Dealkylation temperatures follow the order: tert-butylbenzene < this compound < n-butylbenzene ≈ iso-butylbenzene .
Environmental Grouping : this compound is classified with n-propylbenzene and isopropylbenzene in risk assessments due to similar partitioning coefficients (KOC) .
Synthetic Utility: Preferred at position R3 in retinoic acid receptor gamma (RORγ) inhibitors due to optimal steric and electronic effects .
Biological Activity
Sec-butylbenzene, a branched alkylbenzene compound, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and interactions with biological systems.
Chemical Structure and Properties
This compound is characterized by a sec-butyl group attached to a benzene ring. Its molecular formula is CH, and it has a molecular weight of approximately 134.22 g/mol. The compound exhibits hydrophobic characteristics, influencing its behavior in biological systems and environmental contexts.
Acute Toxicity
Research indicates that this compound exhibits significant acute toxicity in animal models. An acute oral median lethal dose (LD50) of approximately 2.24 mL/kg (1920 mg/kg) has been reported in rats, indicating a high level of toxicity . In studies where rats were administered this compound, notable findings included:
- Mortality Rate : In one study, 8 out of 10 rats died following exposure to a dose of 4.29 g/kg .
- Histopathological Findings : Observations suggested potential pulmonary injury as a cause of death, along with liver enlargement due to metabolic stress .
Subchronic and Chronic Studies
While short-term studies provide insights into acute effects, limited data exist on subchronic or chronic exposure to this compound. The lack of comprehensive long-term studies restricts the understanding of its prolonged effects on health.
Metabolic Pathways
The metabolism of this compound primarily involves oxidative changes at various carbon positions on the side chain, leading to the formation of alcohols and carboxylic acids. These metabolites are subsequently conjugated with glucuronic acid and glycine for excretion .
Key Metabolic Insights
- Rapid Accumulation : this compound accumulates in organs such as the liver and kidneys upon exposure, which can lead to significant toxicological effects .
- Biotransformation : The metabolic pathway is crucial for understanding both the detoxification processes and the potential for bioaccumulation in living organisms.
Environmental Interactions
This compound's hydrophobic nature affects its sorption behavior in environmental matrices. Studies have shown that it interacts with microbial communities, influencing biodegradation processes. For instance, the presence of surfactants can enhance the bioavailability and degradation rates of this compound by microorganisms such as Acinetobacter calcoaceticus .
Biodegradation Studies
Research conducted on the biodegradation of butylbenzenes, including this compound, highlights the role of plant extracts containing saponins in enhancing microbial degradation rates. In experiments combining hydrocarbons with saponins, removal efficiencies increased from 40% to 90% within 14 days .
Summary Table of Toxicological Findings
| Study Reference | LD50 (mg/kg) | Observed Effects | Organ Impact |
|---|---|---|---|
| Carpenter et al. (1974) | 1920 | Mortality in rats | Liver enlargement |
| Gerarde (1960) | 4290 | Pulmonary injury observed | Liver, spleen |
| Dow Chemical Co. (1987) | Not specified | No mortality; normal weight gain | No ototoxicity |
Q & A
Q. How can interdisciplinary approaches (e.g., bioorganic chemistry) expand this compound’s research applications?
- Collaborative Frameworks : Partner with biologists to assess this compound’s bioactivity (e.g., enzyme inhibition assays). Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
